3-(Anthracene-9-carbonyl)quinolin-4(1H)-one
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Overview
Description
3-(Anthracene-9-carbonyl)quinolin-4(1H)-one is a complex organic compound that combines the structural features of anthracene and quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Anthracene-9-carbonyl)quinolin-4(1H)-one typically involves multi-step organic reactions. One possible route could involve the Friedel-Crafts acylation of anthracene with a quinoline derivative. The reaction conditions might include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Anthracene-9-carbonyl)quinolin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions could involve the use of hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Electrophilic or nucleophilic substitution reactions could be performed using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 with Pd/C catalyst.
Substitution: Halogens (e.g., Br2) or alkyl halides (e.g., CH3I).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinolinone derivatives, while reduction could produce hydroquinoline compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the development of organic semiconductors and photonic materials.
Mechanism of Action
The mechanism of action of 3-(Anthracene-9-carbonyl)quinolin-4(1H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Anthracene derivatives: Compounds like 9-anthracenecarboxylic acid.
Quinoline derivatives: Compounds like 4-hydroxyquinoline.
Uniqueness
3-(Anthracene-9-carbonyl)quinolin-4(1H)-one is unique due to its combined structural features of anthracene and quinoline, which may confer distinct chemical and biological properties compared to its individual components.
Properties
CAS No. |
821004-13-1 |
---|---|
Molecular Formula |
C24H15NO2 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
3-(anthracene-9-carbonyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C24H15NO2/c26-23-19-11-5-6-12-21(19)25-14-20(23)24(27)22-17-9-3-1-7-15(17)13-16-8-2-4-10-18(16)22/h1-14H,(H,25,26) |
InChI Key |
BVKCZOJHDZAXJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)C4=CNC5=CC=CC=C5C4=O |
Origin of Product |
United States |
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